N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide
Description
Properties
CAS No. |
918493-49-9 |
|---|---|
Molecular Formula |
C21H14ClFN2O3S |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C21H14ClFN2O3S/c22-14-9-10-18-17(12-14)19(29(27,28)16-7-2-1-3-8-16)20(24-18)25-21(26)13-5-4-6-15(23)11-13/h1-12,24H,(H,25,26) |
InChI Key |
XKUSUXKIQPIFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The benzenesulfonyl group is introduced through a reaction with benzenesulfonyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the coupling of the sulfonylated indole with 3-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted indoles and benzamides.
Scientific Research Applications
Antimicrobial Activity
The compound's sulfonamide component suggests significant antimicrobial properties. Research indicates that similar compounds exhibit activity against a variety of bacterial strains.
Case Study: Antimicrobial Testing
- A study evaluated the antibacterial properties of benzothiazole derivatives, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| Compound W6 | 5.19 | Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae |
| Compound W1 | 5.08 | Candida albicans, Aspergillus niger |
Anticancer Potential
The structural components of N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide suggest possible anticancer activity. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cancer Research
- In vitro assays conducted by the National Cancer Institute revealed certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development .
| Compound | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| Compound W17 | 4.12 | Various cancer cell lines |
| Standard Drug (5-FU) | 7.69 | Various cancer cell lines |
Anticonvulsant Properties
Research indicates that compounds similar to this one exhibit anticonvulsant activity, potentially modulating neurotransmitter systems.
Case Study: Neuropharmacological Studies
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several benzamide- and sulfonamide-containing derivatives. Key comparisons include:
4-Chloro-N-(5-hydroxy-2-methylindolin-1-yl)-3-sulfamoylbenzamide
- Core Structure : Indoline (reduced indole) with a 5-hydroxy group and 2-methyl substitution.
- Substituents : 4-chloro and 3-sulfamoylbenzamide.
- The sulfamoyl group (SO₂NH₂) in this analogue differs from the benzenesulfonyl (SO₂Ph) group in the target compound, leading to altered electronic properties and hydrogen-bonding capacity .
N-(5-Chloro-2-hydroxyphenyl)-3-fluorobenzamide
- Core Structure : Simple phenyl ring with 5-chloro and 2-hydroxy substituents.
- Substituents : 3-fluorobenzamide.
- Key Differences :
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole ring with trifluoromethyl and sulfanyl substituents.
- Key Differences :
Hypothesized Physicochemical and Pharmacological Properties
Research Findings and Implications
- Steric Effects : The indole core and benzenesulfonyl group create a sterically hindered environment, which may limit off-target interactions but reduce solubility.
- Biological Activity : While the target compound’s activity is uncharacterized in the provided evidence, its structural similarity to indapamide analogues (e.g., ) suggests possible diuretic or antihypertensive applications. Further studies are needed to validate this .
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an indole core substituted with a benzenesulfonyl group and a fluorobenzamide moiety, which may contribute to its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related benzenesulfonamides have shown substantial inhibition of carrageenan-induced rat paw edema, demonstrating their potential as anti-inflammatory agents. In one study, specific derivatives achieved inhibition rates of up to 94.69% at various time points post-administration .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds suggest potent activity against pathogens such as E. coli, S. aureus, and P. aeruginosa. For example, one derivative showed an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating its potential utility in treating bacterial infections .
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
3. Anticancer Activity
Emerging studies suggest that compounds within the same structural class may exhibit anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against cancer cell lines. For instance, certain derivatives have been reported to show enhanced cytotoxic effects in hypopharyngeal tumor cell models compared to standard chemotherapeutics like bleomycin . The structural features, including the presence of the indole moiety and sulfonyl group, may facilitate interactions with cancer-related targets.
Case Study: In Vivo Anti-inflammatory Assessment
In a controlled experiment assessing the anti-inflammatory properties of benzenesulfonamide derivatives, researchers administered various doses to rats subjected to inflammation models. The compounds demonstrated a dose-dependent response in reducing edema, with notable efficacy at higher concentrations.
Case Study: Antimicrobial Efficacy Evaluation
A comparative study was conducted on the antimicrobial activity of several benzenesulfonamide derivatives against clinical isolates of bacteria. The results highlighted the superior activity of this compound-related compounds, particularly against multidrug-resistant strains.
Q & A
Q. What synthetic strategies are recommended for preparing N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. Key steps include:
Sulfonylation : Introduce the benzenesulfonyl group at the indole C3 position using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Chlorination : Achieve regioselective chlorination at C5 of the indole ring using reagents like N-chlorosuccinimide (NCS) in DMF or acetic acid.
Amide Coupling : Attach 3-fluorobenzoyl chloride to the indole C2 amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM or THF .
- Validation : Monitor intermediates using H NMR (e.g., δ 7.24–7.27 ppm for fluorobenzamide protons) and LC-MS for mass confirmation .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- H/C NMR : Identify key protons (e.g., indole NH at δ 10–12 ppm, benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and carbons (e.g., C=O at ~165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry if crystallization is feasible .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).
- Aqueous buffers : Use 0.1% Tween-80 or cyclodextrin derivatives to enhance solubility in PBS (pH 7.4).
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) for 14 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Replication : Test activity across multiple cell lines (e.g., cancer vs. normal) with standardized protocols (e.g., IC assays in triplicate).
- Off-Target Profiling : Screen against related receptors (e.g., 5-HT subtypes) to rule out cross-reactivity using radioligand binding assays .
- Metabolite Analysis : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
Q. What strategies improve selectivity for target vs. off-target binding in fluorobenzamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the benzamide (e.g., ortho- vs. para-fluorine) and indole (e.g., sulfonyl vs. carbonyl groups) to assess impact on binding .
- Molecular Dynamics (MD) Simulations : Model interactions with target protein pockets (e.g., 5-HT receptor) to optimize steric and electronic complementarity .
- Selectivity Panels : Validate using receptor/kinase profiling services (e.g., Eurofins Cerep) .
Q. How can researchers design experiments to elucidate the mechanism of action (MOA)?
- Methodological Answer :
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways.
- Chemical Proteomics : Use immobilized compound analogues for pull-down assays to capture interacting proteins .
- Kinetic Studies : Measure target engagement via surface plasmon resonance (SPR) or fluorescence polarization .
Q. What analytical methods are suitable for detecting degradation products during long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- UHPLC-PDA/ELSD : Quantify degradation products with orthogonal detection (e.g., photodiode array for UV-active impurities).
- Mass Spectral Libraries : Compare fragmentation patterns with known degradation pathways (e.g., sulfonyl group hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
